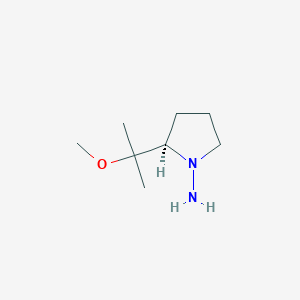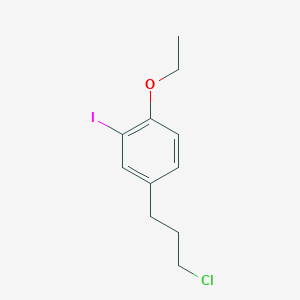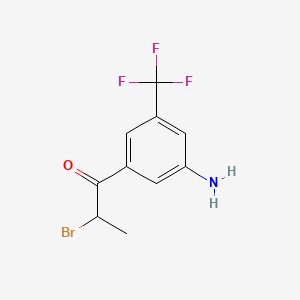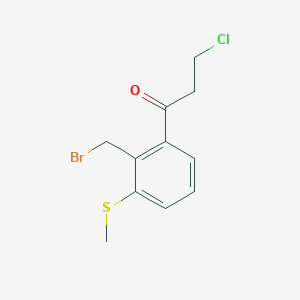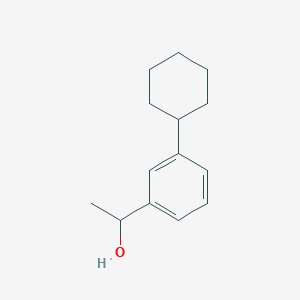
2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexanedione core and a dithiolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- typically involves the reaction of 1,3-cyclohexanedione with a dithiolylidene precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways, such as oxidative stress response or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-4-(1-methylethyl)-
- 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-4-(1-methylpropyl)-
Uniqueness
1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- is unique due to its specific structural features and the presence of the dithiolylidene moiety
Properties
CAS No. |
100670-09-5 |
|---|---|
Molecular Formula |
C11H12O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H12O2S2/c1-11(2)5-7(12)9(8(13)6-11)10-14-3-4-15-10/h3-4H,5-6H2,1-2H3 |
InChI Key |
RFLIZWSLNXFRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C2SC=CS2)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)

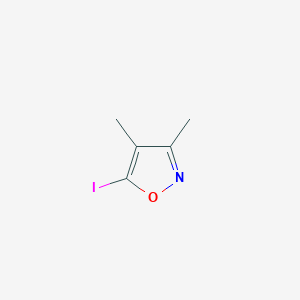
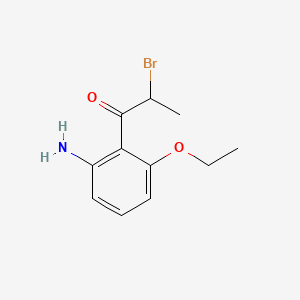
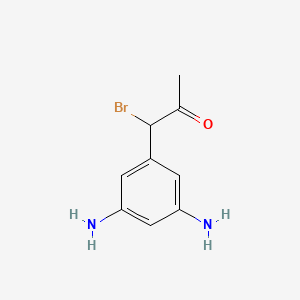
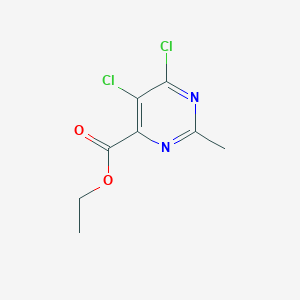
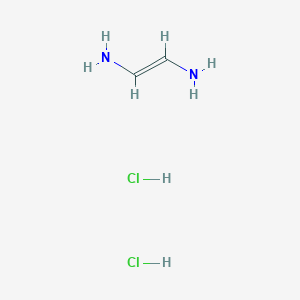
![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)
